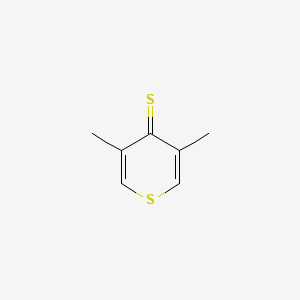
3,5-Dimethyl-4H-thiopyran-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4H-thiopyran-4-thione: is a heterocyclic compound with the molecular formula C7H8S2 and a molecular weight of 156.268 g/mol It is characterized by a thiopyran ring with two methyl groups at the 3 and 5 positions and a thione group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4H-thiopyran-4-thione can be achieved through the thiomethylation of ketones containing two methylene groups at the carbonyl group with formaldehyde and sodium sulfide . For example, the reaction of pentan-3-one with formaldehyde and sodium sulfide produces 3,5-dimethyltetrahydro-4H-thiopyran-4-one, which can be further converted to this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of sulfide-alkaline solutions formed upon the absorption of hydrogen sulfide by sodium hydroxide solutions . This method leverages waste products from petrochemical plants, making it a cost-effective and environmentally friendly approach.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethyl-4H-thiopyran-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using reagents such as hydrogen peroxide.
Substitution: It can participate in substitution reactions, such as aminomethylation with formaldehyde and primary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in solvents like tetrahydrofuran and chloroform.
Substitution: Formaldehyde and primary amines under Mannich reaction conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Aminomethylated derivatives, such as 1,5-dimethyl-3-thia-7-azabicyclo[3.3.1]nonanes.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-4H-thiopyran-4-thione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-4H-thiopyran-4-thione involves its interaction with molecular targets through its thiopyran and thione functional groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s derivatives may exert their effects by inhibiting specific enzymes or interacting with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dimethyltetrahydro-4H-thiopyran-4-one
- 3,5-Dialkyltetrahydro-4H-thiopyran-4-ones
Comparison: 3,5-Dimethyl-4H-thiopyran-4-thione is unique due to the presence of the thione group at the 4 position, which imparts distinct chemical reactivity compared to its analogs. For instance, while 3,5-Dimethyltetrahydro-4H-thiopyran-4-one primarily undergoes hydroxymethylation, this compound can participate in oxidation and substitution reactions .
Eigenschaften
CAS-Nummer |
18542-87-5 |
|---|---|
Molekularformel |
C7H8S2 |
Molekulargewicht |
156.3 g/mol |
IUPAC-Name |
3,5-dimethylthiopyran-4-thione |
InChI |
InChI=1S/C7H8S2/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 |
InChI-Schlüssel |
ZUIWWIPJGPOLBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC=C(C1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















